
4-(Aminomethyl)benzonitrile
Overview
Description
4-(Aminomethyl)benzonitrile is an organic compound with the molecular formula C8H8N2 It is characterized by the presence of an aminomethyl group (-CH2NH2) attached to a benzonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Aminomethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with ammonia or an amine under reducing conditions. This reaction typically requires a catalyst such as palladium on carbon and hydrogen gas to facilitate the reduction process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-cyanobenzaldehyde in the presence of ammonia. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-cyanobenzaldehyde.
Reduction: It can be reduced to form 4-(aminomethyl)benzylamine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Cyanobenzaldehyde
Reduction: 4-(Aminomethyl)benzylamine
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Organic Chemistry
4-(Aminomethyl)benzonitrile serves as a crucial intermediate in organic synthesis. It is often utilized for the preparation of various derivatives and functionalized compounds.
Synthesis of Fluorescent Probes
One notable application is in the synthesis of fluorescent-labeled bisbenzamidine, which acts as a biochemical tool in biomedical research. This compound facilitates the study of protease activities and interactions in cellular environments .
Pharmaceutical Applications
The compound has been investigated for its potential use in drug development, particularly in the synthesis of inhibitors and therapeutic agents.
Case Study: Plasmin Inhibitors
Research indicates that derivatives of this compound can be used to develop plasmin and urokinase inhibitors. These inhibitors have implications for treating conditions related to excessive fibrinolysis, such as certain cardiovascular diseases .
Material Science Applications
Recent studies have explored the incorporation of this compound into advanced materials, particularly in solar cell technology.
Polarized Molecule Additive
A study published in ACS Applied Materials & Interfaces highlights the use of this compound hydrochloride as a polarized molecule additive in perovskite solar cells. This application improves the efficiency and stability of solar cells by enhancing charge transport properties .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)benzonitrile involves its interaction with specific molecular targets. For instance, in biomedical applications, the compound can bind to enzymes such as plasmin and urokinase, inhibiting their activity. This inhibition can lead to improved barrier function in the stratum corneum of the skin .
Comparison with Similar Compounds
- 4-Cyanobenzylamine
- 4-Aminobenzonitrile
- 4-(Aminomethyl)benzylamine
Comparison: 4-(Aminomethyl)benzonitrile is unique due to the presence of both an aminomethyl group and a nitrile group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 4-Aminobenzonitrile lacks the aminomethyl group, limiting its reactivity in certain substitution reactions.
Biological Activity
4-(Aminomethyl)benzonitrile, also known as p-aminomethylbenzonitrile, is a compound with the molecular formula and a molecular weight of approximately 134.18 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of antiviral research and synthetic applications in pharmaceuticals.
The compound appears as white to pale cream crystals or powder, with a melting point ranging from 270°C to 284°C. Its structure consists of an aminomethyl group attached to a benzonitrile moiety, which imparts unique chemical properties conducive to various biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activity, particularly as an inhibitor of viral entry. Studies have focused on its potential as an antiviral agent against filoviruses such as Ebola and Marburg viruses.
Antiviral Activity
A notable study explored a series of 4-(aminomethyl)benzamide derivatives, revealing their efficacy as small molecule inhibitors against Ebola virus entry. The lead compound from this series demonstrated an EC50 value of less than 10 μM against both Ebola and Marburg viruses in Vero cell assays, indicating strong antiviral activity. These compounds were found to have good metabolic stability in plasma and liver microsomes, making them suitable candidates for further development as therapeutic agents for viral infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies conducted on these compounds highlighted the importance of specific structural modifications for enhancing potency and selectivity against viral targets. For instance, variations in substituents on the amide portion and aromatic regions significantly influenced the antiviral efficacy .
Comparative Analysis
To provide a clearer understanding of the unique properties of this compound compared to related compounds, the following table summarizes key characteristics:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
This compound | C₈H₉N₂ | Exhibits antiviral activity; potential therapeutic uses |
Benzonitrile | C₇H₅N | Lacks amino group; no significant biological activity |
4-Aminobenzonitrile | C₇H₈N₂ | Similar amine functionality; limited biological studies |
2-(Aminomethyl)benzonitrile | C₈H₉N₂ | Different position of amino group; less studied |
Case Studies
- Ebola Virus Inhibition : A study identified several 4-(aminomethyl)benzamide derivatives that effectively inhibited the entry of Ebola virus pseudovirions. Compounds were optimized through SAR to improve their selectivity and potency against viral strains .
- Metabolic Stability : Research demonstrated that certain derivatives maintained metabolic stability in human liver microsomes, indicating a favorable pharmacokinetic profile for potential therapeutic applications .
- Toxicity Assessment : In vitro toxicity studies revealed that while some compounds exhibited low cytotoxicity at therapeutic concentrations, higher doses led to toxicity in Jurkat cells. This highlights the need for careful evaluation of safety profiles during drug development .
Q & A
Q. Basic: What are the established synthetic routes for 4-(Aminomethyl)benzonitrile, and how do catalyst systems influence reaction efficiency?
Answer:
this compound can be synthesized via:
- Hydrosilylation reactions using iron-based catalysts (e.g., BuN[Fe(CO)(NO)]), which facilitate selective reduction of intermediates .
- Multi-step derivatization from benzyl alcohol precursors, involving sequential functional group transformations (e.g., nitrile introduction via nucleophilic substitution) .
- Modular synthesis in drug discovery, where intermediates like 4-(4-(aminomethyl)phenyl)imidazoles are coupled with benzonitrile moieties, achieving yields up to 71.4% with optimized stoichiometry .
Catalyst Impact: Iron complexes enhance regioselectivity in hydrosilylation, while palladium catalysts in cross-coupling steps improve aryl bond formation efficiency. Reaction conditions (temperature, solvent polarity) must be tailored to minimize byproducts like unreacted amines or over-reduced species .
Q. Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound and its derivatives?
Answer:
Key techniques include:
HPLC is essential for purity assessment, especially when synthesizing derivatives for biological studies. Mobile phases (e.g., acetonitrile/water gradients) resolve polar byproducts .
Q. Advanced: How do solvent polarity and dynamics affect the charge-transfer (CT) behavior of this compound derivatives?
Answer:
In derivatives like 4-(alkylamino)benzonitriles, solvent polarity governs CT state formation:
- Polar solvents stabilize CT states via solvation, red-shifting emission spectra and accelerating LE (locally excited) → CT transitions (e.g., increases in acetonitrile vs. hexane) .
- Steric effects : Bulky substituents (e.g., piperidinyl groups) slow intramolecular twisting, decoupling solvation dynamics from reaction rates. Time-resolved fluorescence reveals multi-exponential decays in viscous solvents .
Methodological Insight: Use dielectric continuum models to predict spectral shifts. Combine ultrafast spectroscopy and DFT calculations to map solvent-solute interactions .
Q. Advanced: How can contradictions in NMR data for this compound derivatives be resolved?
Answer: Discrepancies arise from:
- Dynamic exchange : Amine protons may exhibit broadening due to pH-dependent tautomerism. Use DO exchange or low-temperature NMR to suppress exchange effects .
- Stereochemical ambiguity : Chiral centers in derivatives (e.g., imidazole-linked compounds) require NOESY or chiral chromatography for configurational assignment .
- Impurity interference : HRMS and 2D NMR (e.g., HSQC) differentiate between regioisomers or synthetic byproducts .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
Note : Stability studies indicate no explosive risk, but decomposition under extreme heat may release HCN—monitor with gas detectors .
Q. Advanced: What strategies improve yield in multi-step syntheses of this compound-based pharmacophores?
Answer:
- Step Optimization :
- Byproduct Mitigation :
Case Study : Target compound 6 (4-(aminomethyl)phenyl-imidazole-benzonitrile) achieved 71.4% yield via sequential deprotection and coupling .
Q. Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Map transition states to identify favorable attack sites (e.g., benzonitrile’s para-position) .
- Solvent Models : COSMO-RS predicts solvation effects on activation energy. Polar solvents lower energy barriers for SNAr reactions .
- MD Simulations : Track conformational changes (e.g., amine group rotation) influencing reaction pathways .
Validation : Compare computed H NMR shifts with experimental data (RMSD < 0.1 ppm confirms accuracy) .
Properties
IUPAC Name |
4-(aminomethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIWXXXFJFOECP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146234 | |
Record name | 4-(Aminomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10406-25-4 | |
Record name | 4-Cyanobenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10406-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Aminomethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Aminomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(aminomethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(AMINOMETHYL)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG5W3N5HYJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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